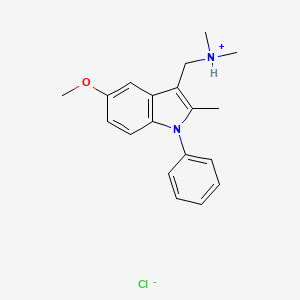
1,1,2,2-Tetrakis(4-(1H-1,2,4-triazol-1-yl)phenyl)ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrakis(4-(1H-1,2,4-triazol-1-yl)phenyl)ethene is an organic compound with the molecular formula C38H28N8 It is known for its unique structural properties, which include four triazole groups attached to a central ethene core
Vorbereitungsmethoden
The synthesis of 1,1,2,2-Tetrakis(4-(1H-1,2,4-triazol-1-yl)phenyl)ethene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Condensation Reaction: The aldehyde groups of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde undergo a condensation reaction with ethene to form the desired product.
Catalysts and Conditions: The reaction is often catalyzed by a base such as potassium carbonate (K2CO3) and conducted under reflux conditions in a suitable solvent like ethanol.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,1,2,2-Tetrakis(4-(1H-1,2,4-triazol-1-yl)phenyl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The triazole groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrakis(4-(1H-1,2,4-triazol-1-yl)phenyl)ethene has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including catalysis and material synthesis.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetrakis(4-(1H-1,2,4-triazol-1-yl)phenyl)ethene involves its interaction with molecular targets through its triazole groups. These groups can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. The pathways involved in its action depend on the specific application, such as catalysis or biological activity.
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetrakis(4-(1H-1,2,4-triazol-1-yl)phenyl)ethene can be compared with similar compounds like:
1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene: This compound has imidazole groups instead of triazole groups, leading to different coordination chemistry and reactivity.
1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene:
1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazole-2-yl)phenyl)ethene: This benzimidazole derivative is used in the synthesis of aggregation-induced emission (AIE) chromophores.
The uniqueness of this compound lies in its triazole groups, which provide distinct coordination and reactivity profiles compared to other similar compounds .
Eigenschaften
Molekularformel |
C34H24N12 |
|---|---|
Molekulargewicht |
600.6 g/mol |
IUPAC-Name |
1-[4-[1,2,2-tris[4-(1,2,4-triazol-1-yl)phenyl]ethenyl]phenyl]-1,2,4-triazole |
InChI |
InChI=1S/C34H24N12/c1-9-29(43-21-35-17-39-43)10-2-25(1)33(26-3-11-30(12-4-26)44-22-36-18-40-44)34(27-5-13-31(14-6-27)45-23-37-19-41-45)28-7-15-32(16-8-28)46-24-38-20-42-46/h1-24H |
InChI-Schlüssel |
QZZGHWFLUFTTOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)N3C=NC=N3)C4=CC=C(C=C4)N5C=NC=N5)C6=CC=C(C=C6)N7C=NC=N7)N8C=NC=N8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


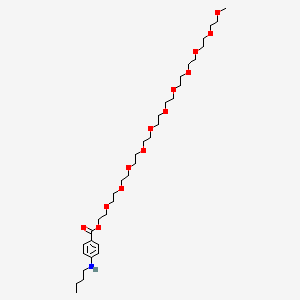
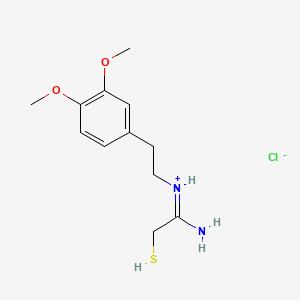
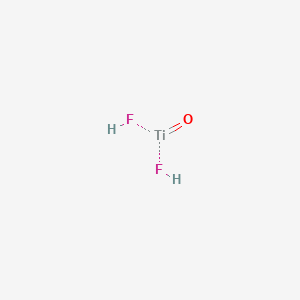

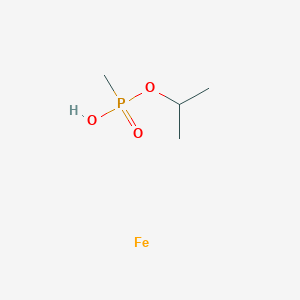
![3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride](/img/structure/B13734215.png)
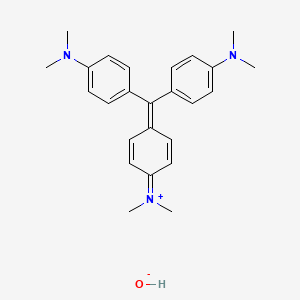

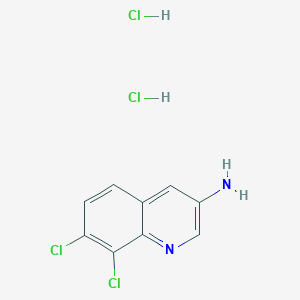
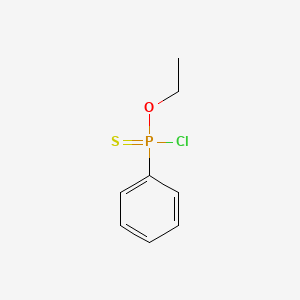
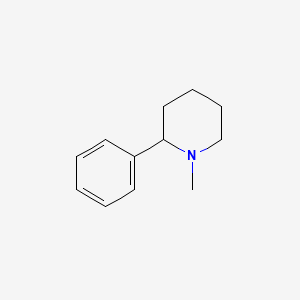
![N-[1-phenyl-3-piperidinopropyl]benzamide](/img/structure/B13734266.png)

